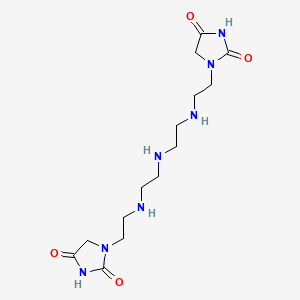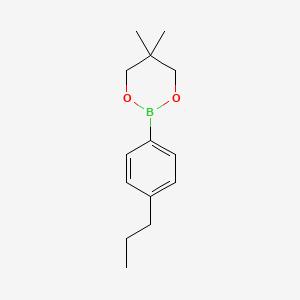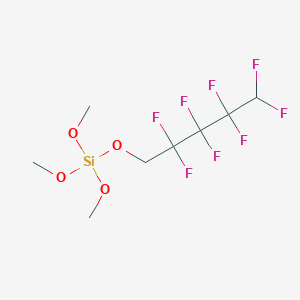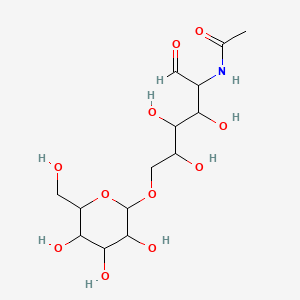
2-(4-Methoxybenzene-1-sulfonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 2-[(4-methoxyphenyl)sulfonyl]- is an organic compound with the molecular formula C13H13NO3S It is a derivative of benzenamine (aniline) where the amino group is substituted with a 2-[(4-methoxyphenyl)sulfonyl] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-[(4-methoxyphenyl)sulfonyl]- typically involves the sulfonylation of 2-aminobenzenesulfonamide with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of Benzenamine, 2-[(4-methoxyphenyl)sulfonyl]- can be achieved through continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 2-[(4-methoxyphenyl)sulfonyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonamides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can lead to a variety of substituted benzenamine derivatives.
Applications De Recherche Scientifique
Benzenamine, 2-[(4-methoxyphenyl)sulfonyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 2-[(4-methoxyphenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds or ionic interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the methoxy group can enhance the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 4-[(4-methoxyphenyl)sulfonyl]-: Similar structure but with the sulfonyl group at the 4-position.
Benzenamine, 4-[2-(4-methoxyphenyl)-5-oxazolyl]-: Contains an oxazole ring instead of a sulfonyl group.
Benzenamine, 4-[(4-bromophenyl)sulfonyl]-: Similar structure but with a bromine atom instead of a methoxy group.
Uniqueness
Benzenamine, 2-[(4-methoxyphenyl)sulfonyl]- is unique due to the specific positioning of the sulfonyl and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and binding interactions, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61174-32-1 |
|---|---|
Formule moléculaire |
C13H13NO3S |
Poids moléculaire |
263.31 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)sulfonylaniline |
InChI |
InChI=1S/C13H13NO3S/c1-17-10-6-8-11(9-7-10)18(15,16)13-5-3-2-4-12(13)14/h2-9H,14H2,1H3 |
Clé InChI |
CSFKBRKMUJANAJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B12064063.png)
![Ethyl 2-amino-4-(2'-methoxy-[1,1'-biphenyl]-4-yl)thiophene-3-carboxylate](/img/structure/B12064069.png)
![Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide](/img/structure/B12064072.png)


![5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12064092.png)

![3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12064099.png)





![N,N-diethyl-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12064137.png)
